1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Description
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine is a piperazine derivative characterized by a 2-chloro-4-nitrophenyl substituent at the 1-position and a methyl group at the 3-position of the piperazine ring. Its hydrochloride salt form (CAS: 299425-75-5) has a molecular formula of C₁₁H₁₄ClN₃O₂·HCl, a molecular weight of 292 g/mol, and a logP value of 2.48, indicating moderate lipophilicity . The compound exists as a racemic solid with a purity of ≥95% and is used in pharmaceutical research, particularly in structure-activity relationship (SAR) studies for kinase inhibitors and serotonin receptor ligands .
The 3-methyl group on the piperazine ring is critical for modulating pharmacokinetic properties. For example, in kinase inhibitors like Talmapimod, the 3-methylpiperazine substituent reduces metabolic degradation of adjacent functional groups and enhances selectivity toward specific enzyme isoforms .
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNROPYCGZCFWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377934 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392710-17-7 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Chloro-4-aminophenyl)-3-methylpiperazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine has shown promise in various biological applications:
- Antimicrobial Activity : The compound is being investigated for its potential as an antimicrobial agent. The presence of the nitro group enhances its reactivity, making it a candidate for further studies aimed at understanding its interactions with microbial targets.
- Neurotransmitter Modulation : This compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Such interactions could lead to therapeutic applications in treating psychiatric disorders .
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production. This suggests that this compound could be useful in dermatological applications, such as skin lightening treatments or managing hyperpigmentation disorders.
Pharmacological Research
The pharmacological potential of this compound has been explored through various studies:
- Cancer Research : Preliminary studies indicate that the compound might possess anti-cancer properties. Its structural characteristics allow for modifications that could enhance its efficacy against different cancer types .
- Influenza A Inhibition : Research has indicated that derivatives of this compound can inhibit the replication of Influenza A viruses. The presence of the chloro-nitrophenyl moiety is believed to contribute significantly to this activity .
Environmental Applications
The environmental implications of compounds related to this compound are also noteworthy:
- Pollutant Degradation : Studies have shown that certain bacteria can degrade chlorinated nitrophenol pollutants, which are structurally similar to this compound. Understanding these degradation pathways can inform remediation strategies for contaminated environments.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | 1.00 | Similar structure with potential variations in receptor binding profiles |
| 2-Chloro-N,N-diethyl-4-nitroaniline | 0.94 | Known for its biological activity; potential parallels in pharmacological effects |
| N1-(2-Chloro-4-nitrophenyl)ethane-1,2-diamine | 0.92 | Investigated for similar therapeutic applications |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Position of Methyl Group : The 3-methyl substituent in this compound enhances metabolic stability compared to its 4-methyl analog, as seen in kinase inhibitor programs .
- Chloro-Nitrophenyl vs.
- Receptor Selectivity : 3-CPP and related arylpiperazines exhibit strong serotonin receptor activity, whereas the chloro-nitrophenyl group in the target compound may shift selectivity toward kinase or phosphatase targets .
Binding Affinity and Selectivity
- Serotonin Receptors : Compounds like 1-(2-methoxyphenyl)piperazine () show high 5-HT1A affinity (Ki < 10 nM), but the chloro-nitrophenyl group in the target compound likely reduces this affinity due to steric and electronic mismatches .
- Kinase Inhibition : The 3-methylpiperazine moiety in Talmapimod (SCIO-469) reduces CYP450-mediated metabolism by 40%, a property shared with this compound .
Biological Activity
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 297.74 g/mol. It features a piperazine ring with a 2-chloro-4-nitrophenyl substituent, which contributes to its reactivity and biological properties. The presence of a nitro group enhances its electrophilic characteristics, making it a candidate for various biological interactions.
This compound exhibits several mechanisms of action:
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to its potential therapeutic effects in psychiatric disorders.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit tyrosinase, an enzyme involved in melanin production. This suggests that this compound may also possess inhibitory effects on this enzyme, making it relevant for dermatological applications .
- Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects.
Anticancer Properties
Research indicates that this compound may have anticancer potential. Studies on structurally similar compounds have revealed their cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have demonstrated significant activity against human leukemia and breast cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Analog A | CEM-13 (leukemia) | 0.65 | Cell cycle arrest |
| Analog B | MDA-MB-231 (breast) | 2.41 | Apoptosis induction |
The above table summarizes the cytotoxic activity observed in various studies, indicating that while specific IC50 values for our compound are yet to be determined, related analogs show promising results.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Research on piperazine derivatives has indicated their ability to modulate receptor activity in the central nervous system, which could lead to antidepressant or anxiolytic effects .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Tyrosinase Inhibition : A study demonstrated that compounds with similar structures inhibited tyrosinase activity effectively, suggesting a potential application in skin lightening therapies.
- Cytotoxicity Studies : In vitro evaluations against various cancer cell lines showed that derivatives exhibited significant cytotoxicity, supporting the hypothesis that modifications in the piperazine structure can enhance biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
